1,1,1,3,3,4,4,4-Octafluoro-2-butanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,4,4,4-octafluorobutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9/h1,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXAXABPTOPGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402943 | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127256-73-9 | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,4,4,4-Octafluoro-2-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,1,1,3,3,4,4,4 Octafluoro 2 Butanol
Established Synthetic Pathways and Mechanistic Insights
The synthesis of highly fluorinated alcohols such as 1,1,1,3,3,4,4,4-Octafluoro-2-butanol relies on the availability of specialized fluorinated precursors and robust reaction pathways. Established methods often involve the transformation of commercially available fluorochemicals.
Hexafluoropropylene Oxide and Hydrogen Fluoride (B91410) Reaction Strategies
Hexafluoropropylene oxide (HFPO) stands as a versatile intermediate in organofluorine chemistry. sigmaaldrich.com While not a direct reactant with hydrogen fluoride to form the target butanol, its strategic importance lies in its ability to be converted into key building blocks. In the presence of Lewis acids, HFPO undergoes a rearrangement to form hexafluoroacetone (B58046) (HFA). wikipedia.org This isomerization is a critical step, as HFA is a primary precursor for synthesizing more complex fluorine-containing molecules, including hexafluoroisopropanol. wikipedia.orgresearchgate.net The reactivity of HFA with various nucleophiles provides a foundational platform for constructing larger fluorinated alcohol frameworks.
Exploration of Precursor Chemistry and Fluorination Techniques
The most direct established pathway to this compound involves the reduction of its corresponding ketone, 1,1,1,3,3,4,4,4-octafluoro-2-butanone. This ketone is a known compound, available from specialty chemical suppliers, which simplifies the final synthetic step. sigmaaldrich.comscbt.com The synthesis of the ketone precursor itself likely involves the controlled oxidation or other modifications of C4 perfluoro-olefins like perfluoro-1-butene. nih.gov
Fluorination techniques are central to the synthesis of the precursors. For instance, the industrial production of hexafluoroacetone, a related key precursor, often involves the high-temperature gas-phase fluorination of hexachloroacetone (B130050) using hydrogen fluoride (HF) over a chromium catalyst. wikipedia.orggoogle.com Such methods highlight the aggressive conditions required to install multiple fluorine atoms onto a carbon skeleton.
An alternative, though less direct, established approach would be the use of Grignard reactions. organic-chemistry.orgleah4sci.com For example, a suitable fluorinated aldehyde could be reacted with a fluorinated Grignard reagent. The general principle involves the nucleophilic addition of the organomagnesium halide to a carbonyl group to form a secondary alcohol. vaia.com
Development of Novel Approaches for Enhanced Yield and Selectivity
Modern synthetic chemistry emphasizes the development of methods that are not only effective but also offer high yield and selectivity under milder conditions. For the synthesis of this compound, the reduction of 1,1,1,3,3,4,4,4-octafluoro-2-butanone is a prime target for such optimization.
A highly effective and selective approach is the reduction of the ketone using a hydride-donating agent like sodium borohydride (B1222165) (NaBH₄). This method is a cornerstone of organic synthesis for converting ketones to secondary alcohols. vaia.comweebly.com The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. This approach is known for its high yields and chemoselectivity, as NaBH₄ typically does not reduce more robust functional groups.
| Reactant | Reagent | Product | Expected Yield |
| 1,1,1,3,3,4,4,4-Octafluoro-2-butanone | 1. Sodium Borohydride (NaBH₄) 2. Acidic Workup (e.g., H₃O⁺) | This compound | High |
Catalytic Systems and Their Influence on Reaction Efficiency
Catalysis offers a powerful tool for enhancing the efficiency of synthetic transformations, often allowing for lower reaction temperatures, higher conversion rates, and improved selectivity.
In the context of precursor synthesis, Lewis acid catalysts are essential for the isomerization of HFPO to hexafluoroacetone. wikipedia.org Furthermore, the synthesis of HFA from other materials, such as octafluoroisobutylene, can be achieved using catalysts prepared from alkali metal oxides and hydrogen fluoride on a support. google.com
For the final conversion step, catalytic hydrogenation represents a highly efficient alternative to stoichiometric reducing agents. The reduction of 2-butanone (B6335102) to 2-butanol (B46777) has been demonstrated with 100% conversion and 100% yield using a HRO/Na-β catalyst under hydrogen pressure. chemicalbook.com It is highly probable that similar heterogeneous catalytic systems could be applied to the reduction of 1,1,1,3,3,4,4,4-octafluoro-2-butanone, providing a scalable and efficient route to the target alcohol. The selection of the metal catalyst (e.g., palladium, platinum, ruthenium) and the support material can have a significant impact on the reaction's efficiency and selectivity. mdpi.comresearchgate.net The use of continuous flow reactors with solid-supported catalysts is another modern approach that can dramatically improve process efficiency and safety. nih.gov
Chemical Reactivity and Mechanistic Investigations of 1,1,1,3,3,4,4,4 Octafluoro 2 Butanol
Role as a Reagent and Intermediate in Organic Transformations
While 1,1,1,3,3,4,4,4-octafluoro-2-butanol is primarily recognized for its utility as a specialized solvent, its potential as a reagent and an intermediate in organic synthesis is an area of developing research. Polyfluorinated alcohols, in general, can participate in reactions such as esterification and etherification, although their reactivity is often attenuated by the electron-withdrawing nature of the fluorine atoms. An efficient TEMPO-mediated hydroxyfluoroalkylation of arylamines with polyfluorinated alcohols has been developed, showcasing a radical-triggered C(sp²)-H/C(sp³)-H dehydrogenative cross-coupling process. acs.org This method provides a direct route to hydroxyfluoroalkylated arylamine derivatives. acs.org
Due to their high nucleophilicity and the stability of the resulting fluoroalkoxide, they can be employed in nucleophilic substitution reactions. However, the steric bulk and the electronic effects of the two trifluoromethyl groups in this compound can influence its reactivity as a nucleophile.
The intermediacy of polyfluorinated alcohols has been proposed in various reaction mechanisms, particularly in transformations involving fluorinated substrates. For instance, the hydrolysis of certain per- and polyfluoroalkyl substances (PFAS) can proceed through alpha-fluoro secondary alcohol intermediates, which may then be converted to ketones. nih.gov
Influence of Fluorination Pattern on Reaction Pathways and Chemoselectivity
The specific arrangement of fluorine atoms in this compound profoundly impacts its chemical behavior and its influence on reaction pathways. The presence of electron-withdrawing fluorine atoms significantly enhances the Brønsted acidity of the hydroxyl proton compared to its non-fluorinated counterpart, 2-butanol (B46777). nih.gov This increased acidity, coupled with a strong hydrogen bond donating ability, allows it to act as a powerful promoter for various organic reactions. nih.govacs.org
The fluorination pattern dictates a delicate balance between acidity and hydrogen bond donating (HBD) ability, which can be harnessed to control chemoselectivity. nih.gov For instance, in reactions involving methylglyoxal with peptides, the choice of fluorinated alcohol solvent can switch the reaction outcome from favoring lysine-lysine cross-links in the highly acidic and strongly H-bonding hexafluoroisopropanol (HFIP) to promoting arginine-lysine cross-links in the less acidic trifluoroethanol (TFE). nih.gov This solvent-reactivity spectrum highlights how the number of fluorine atoms can be strategically utilized to achieve different chemoselective outcomes. nih.gov While specific studies on this compound are not detailed, its properties are expected to fall within this spectrum, offering unique possibilities for directing reaction selectivity.
Specific Reaction Types Mediated or Promoted by this compound
The distinct properties of this compound make it an effective medium and promoter for a range of specific organic reactions.
While direct participation of this compound as a nucleophile in substitution reactions is plausible, its role as a solvent that can influence the course of these reactions is more established. The ability of fluorinated alcohols to stabilize cationic intermediates (vide infra) can facilitate SN1-type reactions. Conversely, their low nucleophilicity and ability to solvate leaving groups can also be beneficial in SN2 reactions.
In the context of annulation reactions, the ability of fluorinated alcohols to promote reactions that proceed through cationic intermediates can be advantageous. For example, they can facilitate intramolecular cyclizations that might be sluggish in conventional solvents.
Fluorinated alcohols are known to promote the electrophilic activation of various functional groups. arkat-usa.orgresearchgate.net This is largely attributed to their strong hydrogen-bonding ability, which can polarize a substrate and make it more susceptible to attack by a nucleophile. For instance, the ring-opening of epoxides with weak carbon nucleophiles is significantly enhanced in fluorinated alcohol solvents. arkat-usa.orgresearchgate.net
Dearomatization reactions, which often involve the generation of cationic intermediates, can also be facilitated in fluorinated alcohol environments due to their stabilizing nature.
The functionalization of alkenes and other unsaturated systems is another area where fluorinated alcohols have demonstrated significant utility. They have been shown to be powerful promoters for the epoxidation of olefins using hydrogen peroxide, even in the absence of a traditional catalyst. bas.bgthieme-connect.comnih.gov Theoretical calculations suggest that the fluorinated alcohol acts as a template, stabilizing the transition state of the reaction through a network of hydrogen bonds. bas.bgnih.gov This "template catalysis" lowers the activation energy of the epoxidation process. bas.bgnih.gov
The table below summarizes the effect of different solvents on the epoxidation of 1-methylcyclohexene with aqueous hydrogen peroxide, highlighting the superior performance of fluorinated alcohols.
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Trifluoroethanol | High | Very High |
| Hexafluoro-2-propanol | Higher | Lower |
| Ethanol | No Reaction | - |
| 2-Propanol | No Reaction | - |
Data adapted from literature reports on uncatalysed epoxidations. thieme-connect.com
Stabilization Mechanisms of Cationic Reaction Intermediates in Fluorinated Alcohol Environments
A key feature of fluorinated alcohols, including this compound, is their remarkable ability to stabilize cationic reaction intermediates. acs.orgnih.gov This stabilization is attributed to two primary mechanisms: hydrogen bonding and intermolecular charge-dipole interactions. acs.orgnih.gov
The highly polarized O-H bond in fluorinated alcohols can form strong hydrogen bonds with cationic intermediates, effectively delocalizing the positive charge and lowering the energy of the intermediate. acs.org
Furthermore, the numerous highly polar C-F bonds create significant bond dipoles within the solvent molecule. These dipoles can orient themselves around a cationic species, leading to stabilizing charge-dipole interactions. acs.orgnih.gov This effect is not limited to the solvent itself; weakly coordinated fluorine-containing anions, often used as counterions in reactions generating carbocations, can also contribute to this stabilization through their E-F dipoles (where E = B, P, or Sb). acs.orgnih.gov
Effects on Reaction Rate and Selectivity in Nucleophilic Fluorination
The use of fluorinated alcohols as solvents or co-solvents in nucleophilic fluorination reactions has been a subject of interest due to their unique properties, such as high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds. While specific and detailed research on the direct effects of this compound on the rate and selectivity of nucleophilic fluorination is limited in publicly available literature, the behavior of structurally similar highly fluorinated alcohols provides valuable insights into its potential role.
Mechanistic Considerations of Fluorinated Alcohols in Nucleophilic Fluorination
Fluorinated alcohols, in general, can influence nucleophilic fluorination reactions through several mechanisms. Their primary role is often attributed to the solvation of the fluoride (B91410) ion. By forming hydrogen bonds with the fluoride anion, these solvents can increase its effective nucleophilicity. In aprotic polar solvents, fluoride ions tend to be poorly solvated and exist as tight ion pairs with counterions (e.g., K⁺, Cs⁺), which reduces their reactivity. Protic solvents, like alcohols, can solvate the anion, but traditional alcohols can also act as competing nucleophiles or lead to undesired elimination reactions.
Highly fluorinated alcohols, such as this compound, possess highly acidic hydroxyl protons due to the strong electron-withdrawing effects of the fluorine atoms. This acidity enhances their ability to form strong hydrogen bonds with the fluoride ion. This interaction helps to break up the ion pairs of the fluoride salt (e.g., KF or CsF), making the fluoride anion more "naked" and thus more nucleophilic.
Furthermore, the low nucleophilicity of the fluorinated alkoxide, which would be formed upon deprotonation of the alcohol, minimizes its potential to act as a competing nucleophile. This is a significant advantage over non-fluorinated alcohols.
Impact on Reaction Rate
The rate of nucleophilic fluorination reactions is often enhanced in the presence of highly fluorinated alcohols. This rate enhancement is primarily attributed to the increased nucleophilicity of the fluoride ion. By effectively solvating the fluoride anion and dissociating it from its counterion, the energy barrier for the nucleophilic attack on the substrate is lowered.
The table below illustrates a hypothetical comparison of reaction rates for a generic nucleophilic fluorination reaction in different solvents, based on general principles and data from related systems.
Table 1: Hypothetical Relative Rate Constants for a Nucleophilic Fluorination Reaction in Various Solvents
| Solvent | Dielectric Constant (ε) | Acidity (pKa) | Hypothetical Relative Rate Constant (k_rel) |
| Acetonitrile | 37.5 | ~25 | 1 |
| tert-Butanol | 12.5 | 19.2 | 5 |
| Hexafluoroisopropanol (HFIP) | 16.7 | 9.3 | 50 |
| This compound | Not available | Estimated < 9 | > 50 |
Note: The data for this compound is an educated estimation based on the trends observed with other fluorinated alcohols.
Impact on Reaction Selectivity
The selectivity of nucleophilic fluorination reactions, particularly the competition between substitution (S\N2) and elimination (E2) pathways, can be significantly influenced by the choice of solvent. In many cases, the use of highly fluorinated alcohols as solvents favors the S\N2 pathway over the E2 pathway.
The strong hydrogen-bonding ability of this compound can stabilize the transition state of the S\N2 reaction. By solvating both the incoming nucleophile (fluoride) and the leaving group, the energy of the S\N2 transition state is lowered relative to the E2 transition state. In the E2 pathway, the fluoride ion acts as a base to abstract a proton. The solvation of the fluoride ion by the fluorinated alcohol reduces its basicity, thereby disfavoring the elimination pathway.
This effect is particularly important in the fluorination of secondary and sterically hindered substrates, where elimination is often a major side reaction. The use of a highly fluorinated alcohol can therefore lead to higher yields of the desired fluorinated product and improved chemoselectivity.
The following table presents hypothetical product distributions for the fluorination of a secondary alkyl halide, illustrating the potential effect of this compound on selectivity.
Table 2: Hypothetical Product Distribution for the Fluorination of 2-Bromooctane with KF in Different Solvents
| Solvent | S\N2 Product (2-Fluorooctane) Yield (%) | E2 Product (Octenes) Yield (%) |
| Acetonitrile | 40 | 60 |
| tert-Butanol | 60 | 40 |
| Hexafluoroisopropanol (HFIP) | 85 | 15 |
| This compound | > 85 | < 15 |
Note: The data for this compound is an educated estimation based on the trends observed with other fluorinated alcohols.
Stereochemical Analysis and Chiral Properties of 1,1,1,3,3,4,4,4 Octafluoro 2 Butanol
Identification and Characterization of Chiral Centers within the Molecular Structure
A chiral center is a carbon atom that is attached to four different types of atoms or groups of atoms. In the molecule 1,1,1,3,3,4,4,4-octafluoro-2-butanol, the carbon atom at the second position (C2) is a stereogenic or chiral center. This is because it is bonded to four distinct substituents, which are detailed in the table below. The presence of this single chiral center means that the molecule is chiral and not superimposable on its mirror image.
| Substituent on C2 | Chemical Formula |
| Hydrogen | -H |
| Hydroxyl Group | -OH |
| Trifluoromethyl Group | -CF₃ |
| Heptafluoroisopropyl Group | -CH(CF₃)₂ |
This table details the four different chemical groups attached to the C2 carbon of this compound, establishing it as a chiral center.
Enantiomeric Forms and Enantiospecific Synthetic Approaches
Due to the presence of a single chiral center, this compound exists as a pair of enantiomers: the (R)- and (S)-forms. These enantiomers are mirror images of each other and have identical physical properties such as boiling point and density, but they rotate plane-polarized light in equal but opposite directions. rsc.org Their interaction with other chiral molecules can also differ significantly.
The synthesis of a single enantiomer, known as enantiospecific or asymmetric synthesis, is of great importance in fields like pharmaceuticals, where one enantiomer may have a desired therapeutic effect while the other could be inactive or even harmful. nih.gov While specific enantiospecific synthetic routes for this compound are not widely documented, general strategies for producing chiral fluorinated alcohols can be applied.
One common approach involves the organocatalytic α-fluorination of an aldehyde, followed by reduction. rsc.orgrsc.org For instance, a prochiral aldehyde could be fluorinated using a chiral amine catalyst to introduce the fluorine atom stereoselectively. Subsequent reduction of the aldehyde group would then yield the chiral alcohol. Another method is the deoxyfluorination of a chiral α-hydroxy ester using reagents like diethylaminosulfur trifluoride (DAST), which can proceed with an inversion of configuration. nih.gov The development of chiral catalysts and reagents is central to these synthetic strategies. nih.govcardiff.ac.uk
Diastereomeric Relationships in Derivative Synthesis and Reaction Outcomes
When a racemic mixture of this compound is reacted with a single enantiomer of another chiral compound, a pair of diastereomers is formed. Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, they have different physical properties, such as solubility and melting points. nih.gov
For example, reacting racemic this compound with an enantiomerically pure chiral carboxylic acid, such as (R)-mandelic acid, would result in the formation of two diastereomeric esters. This principle is fundamental to the process of chiral resolution by crystallization. The formation of these diastereomers is illustrated in the table below.
| Reactants | Products (Diastereomeric Esters) |
| (R)-1,1,1,3,3,4,4,4-octafluoro-2-butanol + (R)-Chiral Acid | (R,R)-Diastereomer |
| (S)-1,1,1,3,3,4,4,4-octafluoro-2-butanol + (R)-Chiral Acid | (S,R)-Diastereomer |
This table illustrates the formation of two distinct diastereomers from the reaction of a racemic mixture of the alcohol with a single enantiomer of a chiral acid.
Methodologies for Chiral Resolution and Enantiomeric Purity Assessment
The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. For this compound, this can be achieved through several methods.
One of the most common techniques is the formation of diastereomeric salts, as described in the previous section. researchgate.net By reacting the racemic alcohol with a chiral resolving agent, the resulting diastereomers can be separated based on their different physical properties, typically through fractional crystallization. Once separated, the pure enantiomer of the alcohol can be recovered by hydrolyzing the ester.
Another powerful method is chiral chromatography. In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.
Assessing the enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. researchgate.net For a fluorinated compound like this compound, ¹⁹F NMR is particularly advantageous. rsc.org To distinguish between the enantiomers in an NMR spectrum, a chiral solvating agent or a chiral derivatizing agent, such as Mosher's acid, can be added to the sample. nih.govbohrium.com This creates a diastereomeric environment, causing the signals of the two enantiomers to appear at different chemical shifts, allowing for their quantification. semanticscholar.org
| Methodology | Principle | Application to this compound |
| Chiral Resolution | ||
| Crystallization of Diastereomers | Formation of diastereomeric derivatives with a chiral resolving agent, which have different solubilities allowing for separation by crystallization. | Reaction with a chiral acid to form diastereomeric esters, followed by separation and hydrolysis. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Separation of the (R)- and (S)-enantiomers on a suitable chiral column. |
| Enantiomeric Purity Assessment | ||
| NMR Spectroscopy with Chiral Additives | Creation of a diastereomeric environment causing distinct signals for each enantiomer. | Use of ¹⁹F NMR with chiral solvating or derivatizing agents to determine enantiomeric excess. |
This table summarizes the key methodologies for separating the enantiomers of this compound and for assessing the purity of the separated enantiomers.
Spectroscopic Characterization Techniques for Highly Fluorinated Alcohols
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹⁹F NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of fluorinated compounds. The analysis of ¹H, ¹⁹F, and ¹³C NMR spectra provides detailed information about the connectivity of atoms, their chemical environment, and stereochemical relationships.
¹H NMR Spectroscopy
In the proton NMR spectrum of 1,1,1,3,3,4,4,4-octafluoro-2-butanol, two signals are expected, corresponding to the hydroxyl proton (-OH) and the proton on the second carbon (C2-H).
C2-H Proton: This proton is adjacent to two trifluoromethyl (CF₃) groups and a hydroxyl group. Its chemical shift is expected to be significantly downfield due to the strong electron-withdrawing effects of the eight fluorine atoms. The signal would likely appear as a complex multiplet due to coupling with the hydroxyl proton (³JHH) and the fluorine atoms on the adjacent carbons (³JHF).
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature, which affect hydrogen bonding. libretexts.org It often appears as a broad singlet, but can also show coupling to the C2-H proton. docbrown.info In highly purified, non-protic solvents, this coupling can be observed. A D₂O shake experiment can be used to confirm the identity of the -OH peak, as the proton will be exchanged for deuterium, causing the signal to disappear from the spectrum. libretexts.org
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. icpms.cz For this compound, the two CF₃ groups are diastereotopic because they are attached to a chiral center (C2). Therefore, they are chemically non-equivalent and should produce distinct signals in the ¹⁹F NMR spectrum.
The fluorine atoms on C1 and C4 would each appear as a distinct signal, likely a doublet of quartets or a more complex multiplet due to coupling with the C2 proton (³JHF) and the fluorine atoms on the other CF₃ group (through-space coupling) and the CF₂ group.
The two fluorine atoms on C3 are also diastereotopic and would be expected to be non-equivalent, giving rise to two separate signals, each split into a complex multiplet by coupling to the C2 proton and the adjacent CF₃ groups. The chemical shifts for trifluoromethyl groups are typically found in the range of -60 to -80 ppm relative to CFCl₃. ucsb.edu
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton. In this compound, four distinct carbon signals are expected.
C1 and C4 (CF₃ groups): These carbons will appear as quartets due to one-bond coupling with the three attached fluorine atoms (¹JCF), which is typically very large. Their chemical shifts will be significantly influenced by the fluorination.
C3 (CF₂ group): This carbon will appear as a triplet due to one-bond coupling with the two attached fluorine atoms (¹JCF).
C2 (-CHOH-): This carbon, bonded to the hydroxyl group and situated between two fluorinated carbons, will have its chemical shift influenced by both the oxygen and the fluorine atoms, appearing further downfield than in non-fluorinated alcohols. docbrown.infolibretexts.org It will also exhibit coupling to the adjacent fluorine atoms (²JCF).
Predicted NMR Data for this compound (Note: As direct experimental data is not widely available, these are predicted values based on known spectroscopic trends for similar fluorinated alcohols.)
Interactive Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~4.0 - 5.0 | multiplet | ³JHH, ³JHF | -CH (OH)- |
| ¹H | variable (e.g., 2-5) | broad singlet or d | ³JHH | -OH |
| ¹⁹F | ~ -70 to -80 | multiplet | ³JHF, ⁴JFF, etc. | -F ₃C-C1, -F ₃C-C4 |
| ¹⁹F | ~ -110 to -130 | multiplet | ²JFF, ³JHF, etc. | -F ₂C-C3 |
| ¹³C | ~120 - 130 | q | ¹JCF ≈ 280-300 Hz | C F₃ (C1, C4) |
| ¹³C | ~115 - 125 | t | ¹JCF ≈ 250-270 Hz | C F₂ (C3) |
| ¹³C | ~65 - 75 | m | ²JCF | -C H(OH)- (C2) |
Vibrational Spectroscopy Applications (Infrared and Raman) in Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and study intermolecular forces, such as the strong hydrogen bonding characteristic of alcohols.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by absorptions from the O-H and C-F bonds.
O-H Stretching: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups. libretexts.orgdocbrown.info The broadness of this peak is a direct consequence of the different hydrogen-bonding environments within the sample.
C-H Stretching: A weaker absorption would occur around 2900-3000 cm⁻¹ for the C-H bond at the C2 position.
C-F Stretching: Very strong and intense absorption bands are expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹, corresponding to the C-F stretching vibrations of the CF₃ and CF₂ groups. The high intensity is due to the large change in dipole moment during the vibration.
C-O Stretching: The C-O stretching vibration, typically found around 1000-1200 cm⁻¹ in alcohols, would likely be coupled with C-C and C-F vibrations, appearing in the complex fingerprint region. libretexts.org
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands arise from polar bonds, strong Raman signals are often observed for symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the C-C backbone and symmetric C-F stretching modes, which may be weak in the IR spectrum. researchgate.net Recent advancements have even demonstrated the use of enantioselective Raman spectroscopy to distinguish between the enantiomers of chiral alcohols like 2-butanol (B46777). researchgate.netrsc.org
Predicted Vibrational Frequencies for this compound (Note: Predicted values based on characteristic frequencies for functional groups in similar molecules.)
Interactive Table: Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3200 - 3600 | Strong, Broad | Weak | O-H stretch (H-bonded) |
| ~2900 - 3000 | Weak | Medium | C-H stretch |
| ~1350 - 1000 | Very Strong | Medium-Strong | C-F stretches |
| ~1200 - 1000 | Medium-Strong | Weak | C-O stretch, C-C stretch |
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Studies
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound (molar mass ≈ 218.05 g/mol ), the molecular ion peak ([M]⁺) at m/z 218 would be expected, although it may be weak or absent in electron ionization (EI) mass spectra of alcohols due to the instability of the molecular ion. libretexts.orgdocbrown.info
Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.orglibretexts.org
Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. For this molecule, the most likely alpha-cleavage would be the loss of a trifluoromethyl radical (•CF₃, mass 69) to form a stable, resonance-stabilized cation at m/z 149. This is often a dominant fragmentation pathway.
Loss of HF: Fluorinated compounds frequently eliminate a molecule of hydrogen fluoride (B91410) (HF, mass 20), which would lead to a fragment at m/z 198.
Other Fragments: Other significant fragments could arise from the cleavage of the C-C backbone and subsequent rearrangements, leading to ions such as [CF₃]⁺ (m/z 69) and other smaller fluorinated fragments.
Predicted Mass Spectrometry Fragments for this compound (Note: Predicted m/z values based on expected fragmentation patterns.)
Interactive Table: Predicted Mass-to-Charge Ratios (m/z)
| m/z | Predicted Identity | Fragmentation Pathway |
| 218 | [C₄H₂F₈O]⁺ | Molecular Ion (M⁺) |
| 199 | [C₄HF₈]⁺ | Loss of •OH |
| 198 | [C₄HF₇O]⁺ | Loss of HF (rearrangement) |
| 149 | [C₃H₂F₅O]⁺ | Alpha-cleavage (Loss of •CF₃) |
| 69 | [CF₃]⁺ | Cleavage of C-C bond |
Advanced Spectroscopic Methods in Fluorinated Alcohol Research
Beyond standard one-dimensional techniques, a variety of advanced spectroscopic methods are employed to gain deeper insights into the structure, dynamics, and interactions of fluorinated alcohols.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all ¹H and ¹³C signals and confirm the connectivity of the molecular structure. For fluorinated molecules, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments are particularly powerful for tracing the fluorine coupling pathways.
Gas-Phase Ion Vibrational Spectroscopy: This advanced technique, often using infrared photodissociation (IRPD), allows for the study of isolated, gas-phase complexes of fluorinated alcohols. nih.gov It provides detailed information on intermolecular interactions, such as hydrogen bonding between a fluorinated alcohol and an anion, which is crucial for understanding their roles as solvents in chemical reactions. nih.gov
¹⁹F Magnetic Resonance Imaging (MRI): The unique properties of the ¹⁹F nucleus, including its 100% natural abundance and the absence of a background signal in biological systems, have made certain fluorinated compounds, such as perfluoro-tert-butanol, valuable as contrast agents in MRI applications. researchgate.net This represents a sophisticated application of the fundamental principles of NMR spectroscopy.
Atomistic Molecular Dynamics (MD) Simulations: While not a direct spectroscopic method, MD simulations are often used in conjunction with experimental spectroscopy to model the behavior of fluorinated alcohols. nih.gov For instance, simulations can help interpret ³¹P NMR data to understand how these alcohols interact with and disrupt lipid bilayers. nih.gov
These advanced methods, combined with traditional spectroscopic techniques, provide a comprehensive toolkit for the detailed characterization of complex molecules like this compound.
Theoretical and Computational Studies on 1,1,1,3,3,4,4,4 Octafluoro 2 Butanol
Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and energetics of 1,1,1,3,3,4,4,4-octafluoro-2-butanol. These computational methods solve the Schrödinger equation for the molecule, providing insights into its fundamental properties. northwestern.edu
DFT calculations can determine the molecule's ground-state electronic energy, which is crucial for assessing its stability. By mapping the potential energy surface, researchers can identify stable conformers and the energy barriers between them. This information is essential for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.
Key energetic properties derived from these calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the molecule's chemical reactivity and its tendency to undergo electronic transitions. arxiv.org A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity. For fluorinated compounds like octafluoro-2-butanol, the strong electron-withdrawing nature of the fluorine atoms significantly influences these orbital energies.
Furthermore, quantum chemical calculations provide a detailed picture of the electron density distribution within the molecule. This allows for the calculation of atomic charges and electrostatic potential maps, which reveal the regions of the molecule that are electron-rich or electron-poor. This information is invaluable for understanding how the molecule will interact with other molecules, such as solvents or reactants.
Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and would be derived from specific DFT calculations.
| Property | Calculated Value | Unit |
| Ground State Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of this compound in a condensed phase, such as in a solution. nih.gov These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov
When studying solvation, MD simulations can reveal how solvent molecules arrange themselves around a solute molecule of octafluoro-2-butanol. This includes the formation of hydrogen bonds between the hydroxyl group of the butanol and solvent molecules, as well as weaker van der Waals interactions. The simulation can quantify the number of solvent molecules in the first and second solvation shells and their residence times, offering insights into the strength of the solute-solvent interactions.
MD simulations are also crucial for understanding the intermolecular interactions between octafluoro-2-butanol molecules themselves. nih.gov These simulations can predict whether the molecules tend to aggregate or remain dispersed in a given solvent. By analyzing the radial distribution functions, researchers can determine the preferred distances and orientations between molecules. This is particularly important for understanding the bulk properties of the liquid, such as its density and viscosity. nih.gov
The force fields used in MD simulations are critical for obtaining accurate results. These force fields consist of a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For fluorinated molecules, these parameters must accurately capture the effects of the highly electronegative fluorine atoms on the intermolecular forces. uq.edu.au
Table 2: Representative Data from MD Simulations of this compound in Water (Illustrative) Note: The following data is illustrative and would be derived from specific MD simulations.
| Parameter | Description | Value |
| g(r) O-Hw peak | Radial distribution function peak for the butanol oxygen and water hydrogen, indicating hydrogen bonding distance. | Value Å |
| Coordination Number | Average number of water molecules in the first solvation shell of the butanol. | Value |
| Self-Diffusion Coefficient | A measure of the translational mobility of the butanol molecule in the solvent. | Value cm²/s |
Computational Protocols for Reaction Kinetics and Selectivity Prediction
Computational chemistry offers powerful protocols for predicting the kinetics and selectivity of chemical reactions involving this compound. These methods are invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes. rsc.org
To predict reaction kinetics, computational chemists often use transition state theory in conjunction with quantum chemical calculations. This involves locating the transition state structure for a given reaction, which is the highest point on the minimum energy path connecting reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in its rate.
Computational protocols can also predict the selectivity of a reaction, such as regioselectivity or stereoselectivity. By calculating the activation energies for all possible reaction pathways, researchers can determine which product is most likely to be formed. For example, in a reaction where multiple sites on the octafluoro-2-butanol molecule could react, computational methods can identify the most favorable reaction site.
The accuracy of these predictions depends heavily on the level of theory and the basis set used in the quantum chemical calculations. High-level methods, while more computationally expensive, generally provide more reliable results. The inclusion of solvent effects, either implicitly through a continuum model or explicitly with individual solvent molecules, is also crucial for accurate predictions of reactions in solution.
Table 3: Illustrative Computational Data for a Hypothetical Reaction of this compound Note: The following data is for a hypothetical reaction and is for illustrative purposes only.
| Reaction Pathway | Activation Energy (kcal/mol) | Predicted Major/Minor Product |
| Pathway A | Value | Major |
| Pathway B | Value | Minor |
Conformation and Stereoisomerism Studies using Computational Chemistry
Computational chemistry is an indispensable tool for investigating the conformational landscape and stereoisomerism of this compound. The molecule's central carbon atom (C2) is a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1,1,1,3,3,4,4,4-octafluoro-2-butanol. libretexts.orgchegg.com
Computational methods can be used to determine the relative energies of these enantiomers. In a chiral environment, the two enantiomers will have identical energies. However, their interactions with other chiral molecules will differ, which is a key principle in many biological and chemical processes.
Furthermore, the molecule possesses several rotatable bonds, leading to a variety of possible conformations. pharmacy180.com Computational techniques, such as potential energy surface scans, can be employed to identify the most stable conformations (local minima) and the energy barriers for rotation between them. These studies reveal the preferred three-dimensional shapes of the molecule.
Table 4: Calculated Relative Energies of Staggered Conformers of (R)-1,1,1,3,3,4,4,4-Octafluoro-2-butanol (Illustrative) Note: The following data is illustrative and would be derived from specific computational chemistry studies.
| Conformer | Dihedral Angle (H-O-C2-C3) | Relative Energy (kcal/mol) |
| 1 | ~60° | 0.0 (most stable) |
| 2 | ~180° | Value |
| 3 | ~-60° | Value |
Theoretical Insights into the Influence of Fluorine Atoms on Molecular Properties
The eight fluorine atoms in this compound exert a profound influence on its molecular properties, and theoretical studies provide deep insights into these effects. Fluorine is the most electronegative element, and its strong electron-withdrawing nature significantly alters the electronic structure of the molecule.
Theoretical calculations can quantify the inductive effect of the fluorine atoms, which leads to a significant polarization of the carbon-fluorine and adjacent carbon-carbon bonds. This results in a molecule with a unique charge distribution, characterized by highly positive carbon centers and highly negative fluorine atoms. This charge distribution has a major impact on the molecule's reactivity and its ability to form intermolecular interactions.
The presence of fluorine atoms also affects the molecule's acidity. The electron-withdrawing trifluoromethyl groups stabilize the conjugate base (alkoxide) that is formed upon deprotonation of the hydroxyl group. Theoretical calculations of the pKa value can provide a quantitative measure of this increased acidity compared to non-fluorinated butanols.
Furthermore, the fluorine atoms influence the molecule's conformational preferences. The steric bulk of the trifluoromethyl groups can create significant rotational barriers, restricting the molecule's flexibility. Theoretical studies can model these steric interactions and predict the most stable conformations, as discussed in the previous section. The unique properties imparted by the fluorine atoms make octafluoro-2-butanol a subject of great interest in various fields of chemistry. beilstein-journals.org
Table 5: Comparison of Calculated Properties of 2-Butanol (B46777) and this compound (Illustrative) Note: The following data is illustrative and would be derived from comparative theoretical studies.
| Property | 2-Butanol (Calculated) | This compound (Calculated) |
| Acidity of O-H (pKa) | Higher Value | Lower Value |
| Dipole Moment (Debye) | Value | Higher Value |
| C2-O Bond Length (Å) | Value | Shorter Value |
Applications of 1,1,1,3,3,4,4,4 Octafluoro 2 Butanol in Advanced Chemical Synthesis and Materials Science
Utilization as a Specialized Solvent in Complex Organic Reactions
The choice of solvent is critical in organic synthesis, influencing reaction rates, yields, and even the course of a reaction. 1,1,1,3,3,4,4,4-Octafluoro-2-butanol serves as a specialized solvent in various complex organic reactions due to its unique combination of properties. As a polar protic solvent, it can engage in hydrogen bonding, which is crucial for stabilizing charged intermediates and transition states in certain reactions. libretexts.org However, the high degree of fluorination also imparts a non-polar character to parts of the molecule, creating a unique solvent environment.
This dual character allows for the dissolution of a wide range of reactants, including both polar and non-polar compounds, which might be immiscible in more conventional solvents. stackexchange.com For instance, in reactions involving both ionic reagents and organic substrates, this compound can facilitate their interaction, leading to enhanced reaction efficiency. The inertness of the C-F bonds also makes it a suitable medium for reactions that are sensitive to oxidation or other side reactions that might occur with more reactive solvents. stackexchange.com
Role as a Promoter or Co-catalyst in Chemical Transformations
Beyond its role as a solvent, this compound can actively participate in chemical reactions as a promoter or co-catalyst. Its ability to act as a hydrogen bond donor is a key factor in this regard. By forming hydrogen bonds with reactants or catalysts, it can increase the electrophilicity of certain functional groups, thereby activating them towards nucleophilic attack. This has been observed in various transformations where the presence of a fluorinated alcohol significantly accelerates the reaction rate.
For example, in certain catalytic cycles, the coordination of this compound to a metal center can modify the catalyst's electronic properties and steric environment, leading to improved selectivity and activity. mdpi.com This is particularly valuable in asymmetric catalysis, where subtle changes in the catalyst's environment can have a profound impact on the stereochemical outcome of the reaction.
| Reaction Type | Role of this compound | Effect |
| Esterification | Promoter | Activates the carboxylic acid for nucleophilic attack. |
| Aldol Condensation | Co-catalyst | Stabilizes the enolate intermediate. |
| Metal-catalyzed cross-coupling | Ligand/Promoter | Modifies catalyst properties, enhancing activity and selectivity. mdpi.com |
Integration into Fluoropolymer and Nanomaterial Development
The unique properties of fluoropolymers, such as high thermal stability, chemical resistance, and low surface energy, make them indispensable in a wide array of applications. researchgate.netresearchgate.net this compound can be incorporated into the structure of fluoropolymers to impart specific functionalities. The hydroxyl group provides a reactive site for further chemical modification, allowing for the creation of fluoropolymers with tailored properties. For instance, it can be used to introduce cross-linking sites or to attach other functional molecules.
In the field of nanomaterials, this fluorinated alcohol can be utilized in the synthesis of fluorinated nanoparticles and coatings. mdpi.com Its solvent properties can be exploited to control the size and morphology of nanoparticles during their formation. Furthermore, the incorporation of this compound into the surface of nanomaterials can create highly hydrophobic and oleophobic surfaces, which are desirable for applications such as self-cleaning coatings and anti-fouling materials. mdpi.com
Contribution to Supercritical Fluid Technology and Extraction Processes as a Co-solvent
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), are attractive "green" solvents for a variety of chemical processes, including extraction and reactions. ijpsonline.comnih.gov While scCO₂ is an excellent solvent for non-polar compounds, its ability to dissolve polar substances is limited. This is where this compound plays a crucial role as a co-solvent.
The addition of small amounts of this fluorinated alcohol to scCO₂ can significantly enhance its solvating power for polar analytes. mdpi.com The polar hydroxyl group of the alcohol interacts favorably with the polar solutes, while the fluorinated alkyl chains maintain good miscibility with the non-polar scCO₂. This ternary system allows for the efficient extraction of a wider range of compounds from various matrices. This technique is particularly advantageous for the extraction of natural products and for purification processes in the pharmaceutical and food industries, as it avoids the use of toxic organic solvents. ijpsonline.comresearchgate.net
| Parameter | Supercritical CO₂ | Supercritical CO₂ with this compound Co-solvent |
| Polarity | Non-polar | Moderately polar |
| Solvating Power for Polar Compounds | Low | Significantly Increased mdpi.com |
| Applications | Extraction of non-polar compounds (e.g., lipids, essential oils) | Extraction of a wider range of compounds, including moderately polar ones (e.g., alkaloids, flavonoids) |
Applications in Combinatorial Chemistry and Oligosaccharide Synthesis
Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of compounds for drug discovery and materials science. nih.govaccessscience.com The use of fluorous synthesis strategies, which rely on the unique partitioning behavior of highly fluorinated compounds, has gained traction in this field. This compound can be used to tag molecules, allowing for their easy separation from non-fluorinated reagents and byproducts using fluorous solid-phase extraction. This simplifies the purification process, which is a major bottleneck in combinatorial synthesis. pharmatutor.org
Green Chemistry Principles and Environmental Impact of Fluorinated Alcohols
1,1,1,3,3,4,4,4-Octafluoro-2-butanol as a Sustainable Solvent Alternative
This compound is part of a class of highly fluorinated solvents that present a unique alternative to conventional organic solvents. Its utility in green chemistry stems from its distinct physical properties, which enable innovative process designs that align with sustainability principles. sigmaaldrich.com The primary advantage of fluorous solvents like this compound is their characteristic immiscibility with many organic solvents at ambient temperatures, while becoming miscible at elevated temperatures. libretexts.orgtcichemicals.com
This temperature-dependent miscibility is the cornerstone of the Fluorous Biphase System (FBS). In an FBS, a reaction can be conducted in a single, homogeneous phase at a higher temperature to ensure efficient mixing and reaction rates. tcichemicals.com Upon cooling, the system separates into two distinct liquid phases: a fluorous phase and a conventional organic solvent phase. libretexts.org This allows for a simple and efficient separation of the reaction components. Typically, a catalyst designed with a fluorous "tag" will be sequestered in the fluorous solvent, while the desired product remains in the organic phase. libretexts.orgtcichemicals.com This method avoids complex separation processes like chromatography, reducing solvent usage and waste generation.
Furthermore, fluorous solvents often exhibit high solubility for gases like oxygen and hydrogen, which can be advantageous for certain catalytic reactions, such as oxidations and hydrogenations. tcichemicals.comnih.gov
| Property | This compound (and Fluorous Solvents) | Conventional Organic Solvents (e.g., Toluene, THF) | Green Chemistry Implication |
|---|---|---|---|
| Miscibility | Temperature-dependent miscibility with many organic solvents. libretexts.orgtcichemicals.com | Generally miscible with other organic solvents. | Enables simplified, energy-efficient separation of catalyst and product post-reaction via phase separation. libretexts.org |
| Separation | Allows for simple liquid-liquid or solid-liquid phase separation to recover catalysts. libretexts.orgacs.org | Often requires energy-intensive distillation or chromatography for separation. | Reduces waste, energy consumption, and the need for additional separation agents. nih.gov |
| Gas Solubility | High solubility for many gases (e.g., O2, H2). tcichemicals.comnih.gov | Lower gas solubility. | Can enhance the efficiency of gas-liquid reactions, potentially allowing for milder reaction conditions. |
| Inertness | Generally chemically inert, reducing potential side reactions. | Can be reactive under certain conditions. | Improves reaction selectivity and product purity. |
Strategies for Catalyst and Solvent Recovery and Reusability in Fluorous Systems
A central tenet of green chemistry is the recovery and reuse of valuable components like catalysts and solvents to minimize waste and improve economic viability. beilstein-journals.org Fluorous systems, utilizing solvents such as this compound, are particularly well-suited for this, and several strategies have been developed to maximize recovery and reusability. nih.gov
The most common strategy is the Fluorous Biphase System (FBS) , which relies on liquid-liquid separation. tcichemicals.com In this system, a catalyst is modified by attaching perfluorinated alkyl chains, often called "fluorous ponytails". wordpress.comwikipedia.org This tag imparts a high affinity for the fluorous solvent. After a reaction is completed and the mixture cooled, the fluorous-tagged catalyst is selectively retained in the fluorous solvent phase, which can be easily separated from the product-containing organic phase by simple decantation and reused for subsequent reaction cycles. libretexts.orgnih.gov
Other advanced recovery strategies include:
Thermomorphic Separation: Some fluorous catalysts are low-melting solids. This property allows for reactions to be run in a homogeneous phase in a standard organic solvent, and upon cooling, the fluorous catalyst precipitates and can be recovered by solid/liquid filtration, eliminating the need for a fluorous solvent altogether. acs.org
Fluorous Solid-Phase Extraction (F-SPE): This technique uses a solid support, such as silica (B1680970) gel modified with fluorous chains. A reaction mixture can be passed through a cartridge containing this fluorous stationary phase, which selectively retains the fluorous-tagged catalyst while the non-fluorous products pass through. The catalyst can then be recovered by washing the cartridge with a fluorous solvent. wikipedia.org
CO2-Based Switching: Carbon dioxide can be used as a "solubility switch". In this method, the presence of pressurized CO2 can make a fluorous catalyst soluble in an organic solvent. After the reaction, releasing the CO2 pressure causes the catalyst to become insoluble and separate, allowing for its recovery. nih.gov
| Recovery Strategy | Principle | Advantages | References |
|---|---|---|---|
| Fluorous Biphase System (FBS) | Temperature-dependent miscibility allows for separation of the fluorous catalyst/solvent phase from the organic product phase upon cooling. | Simple liquid-liquid separation; high catalyst recovery and reusability. | libretexts.orgtcichemicals.com |
| Thermomorphic Separation | The fluorous catalyst precipitates out of the organic solvent at lower temperatures. | Eliminates the need for a fluorous solvent, reducing cost and environmental concerns associated with the solvent. | acs.org |
| Fluorous Solid-Phase Extraction (F-SPE) | A fluorous-modified solid phase selectively adsorbs the fluorous-tagged catalyst from the reaction mixture. | Efficient separation and purification; applicable to a wide range of reactions. | wikipedia.orgnih.gov |
| CO2-Based Solubility Switching | CO2 pressure is used to control the solubility of the fluorous catalyst in the organic phase. | Avoids the use of a permanent fluorous liquid phase; CO2 is non-toxic and easily removed. | nih.gov |
Environmental Considerations in the Synthesis and Application of Fluorinated Alcohols
Despite their advantages in creating recyclable catalytic systems, fluorinated alcohols and other per- and polyfluoroalkyl substances (PFAS) are under intense scrutiny due to significant environmental and health concerns. europa.eu The very property that makes them useful—the exceptional strength of the carbon-fluorine bond—also makes them extremely resistant to degradation in the environment, leading to their classification as "forever chemicals". europa.euumu.se
Synthesis and Manufacturing: The industrial synthesis of fluorinated compounds can be energy-intensive and may involve hazardous materials. nih.govacs.org A significant issue is the presence of residual, unreacted fluorinated alcohols in commercial fluorinated polymers and surfactants. matilda.sciencematilda.science Studies have found that these materials can contain up to 3.8% residual alcohols by mass, which can be released into the environment during the product's lifecycle. matilda.science
Environmental Fate and Persistence: Once released, fluorinated alcohols are volatile and can be transported long distances in the atmosphere. rsc.orgnih.gov They have been detected in various environments, from indoor air in homes and workplaces to remote ecosystems. rsc.orgnih.gov Their persistence means they accumulate in soil, groundwater, and surface water, making remediation difficult and costly. europa.eu
Transformation into Harmful Substances: A primary concern is the environmental and biological transformation of fluorotelomer alcohols (FTOHs) into highly persistent perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). rsc.orgresearchgate.net These degradation products are more mobile in water, bioaccumulate in living organisms, and are associated with adverse health effects. nih.govrsc.org This transformation pathway means that the release of seemingly less harmful FTOHs can lead to the formation of more problematic and regulated pollutants downstream. rsc.org
| Area of Concern | Description | Key Findings/Issues | References |
|---|---|---|---|
| Persistence | The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds extremely resistant to environmental degradation. | Classified as "forever chemicals"; accumulate in water, soil, and biota. | europa.euumu.se |
| Manufacturing Emissions | Residual, unreacted fluorinated alcohols can remain in consumer products and be released over time. | Fluorinated materials can contain 0.04-3.8% residual alcohols, a significant source of environmental release. | matilda.sciencematilda.science |
| Atmospheric Transport | Fluorinated alcohols are volatile and can be transported over long distances from their source. | Contributes to the global distribution of PFAS, including in remote areas. | rsc.orgnih.gov |
| Environmental Transformation | Fluorotelomer alcohols (FTOHs) degrade in the environment and in organisms to form highly persistent perfluorinated carboxylic acids (PFCAs). | FTOHs are precursors to more toxic and mobile pollutants like PFOA. | rsc.orgresearchgate.net |
| Life Cycle Impact | A full life cycle assessment reveals significant environmental burdens associated with the production and use phases. | Energy consumption and fugitive emissions during production and use are major contributors to the overall environmental impact. | nih.govurl.edu |
Q & A
Q. What are the key physicochemical properties of 1,1,1,3,3,4,4,4-Octafluoro-2-butanol, and how can they be experimentally determined?
Methodological Answer:
- Density and Solubility : Use pycnometry for density measurements and gravimetric analysis for solubility in polar/non-polar solvents. Compare with fluorinated analogs (e.g., 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, density 1.519 g/cm³ ).
- Vapor Pressure : Employ static or dynamic gas saturation methods, referencing similar compounds (e.g., 2.52 mmHg at 25°C for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol ).
- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres to assess decomposition thresholds.
Q. What synthetic routes are effective for producing this compound in laboratory settings?
Methodological Answer:
- Fluorination Strategies : Electrochemical fluorination or direct fluorination using agents like SF₄ or HF. Monitor reaction progress via <sup>19</sup>F NMR to confirm regioselectivity and purity .
- Purification : Fractional distillation under reduced pressure (due to high density) or preparative HPLC with fluorinated stationary phases. Validate purity using GC-MS and elemental analysis .
Advanced Research Questions
Q. How does the electron-withdrawing nature of fluorine substituents influence the acidity and reactivity of this compound compared to non-fluorinated analogs?
Methodological Answer:
- Acidity Measurement : Use potentiometric titration in non-aqueous solvents (e.g., DMSO) to determine pKa. Compare with computational results (DFT calculations for gas-phase acidity) .
- Reactivity Studies : Investigate nucleophilic substitution reactions (e.g., esterification kinetics) under controlled conditions. Contrast with non-fluorinated 2-butanol to quantify fluorine’s electronic effects .
Q. What experimental designs can resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
Q. How can factorial design optimize degradation studies of this compound in environmental matrices?
Methodological Answer:
- Variables : Temperature, pH, and microbial activity as factors. Use a 2<sup>k</sup> factorial design to identify interactions.
- Analytical Tools : LC-MS/MS to track degradation products (e.g., fluorinated carboxylic acids) and quantify half-lives. Reference EPA guidelines for perfluoroalkyl substances .
Q. What computational methods are suitable for predicting the environmental persistence and toxicity of this compound?
Methodological Answer:
- PBT Profiling : Apply QSAR models (e.g., EPI Suite) to estimate persistence (t1/2), bioaccumulation (log BCF), and toxicity (LC50).
- Molecular Dynamics : Simulate interactions with biological membranes or enzymes (e.g., cytochrome P450) to assess metabolic pathways .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate spectroscopic data (NMR, IR) with computational chemistry to validate the structure of this compound?
Methodological Answer:
- <sup>19</sup>F NMR : Assign peaks using chemical shift databases for fluorinated alcohols. Cross-validate with DFT-calculated shielding tensors .
- IR Spectroscopy : Compare experimental O-H stretching frequencies (≈3300 cm⁻¹) with anharmonic vibrational calculations to confirm hydrogen bonding strength .
Q. What theoretical frameworks explain the compound’s phase behavior in mixed solvent systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
